molecular formula C25H43NO6 B1681760 Simvastatin ammonium salt CAS No. 139893-43-9

Simvastatin ammonium salt

Cat. No. B1681760
M. Wt: 453.6 g/mol
InChI Key: FFPDWNBTEIXJJF-OKDJMAGBSA-N
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Description

Simvastatin ammonium salt is a compound with the molecular formula C25H43NO6 . It is a derivative of simvastatin, a lipid-lowering drug . Simvastatin is a semi-synthetic derivative of lovastatin, the first FDA-approved statin . Simvastatin helps lower cholesterol production and reduce dyslipidemia-associated complications .


Synthesis Analysis

The synthesis of Simvastatin ammonium salt involves several steps . The process starts with dissolving Simvastatin acid in a benign solvent, followed by aerating ammonia gas slowly until the pH value is alkaline . The solution is then condensed until crystals form, which are then filtered and washed with the same solvent used in the first step . The wet product is dried in a vacuum to obtain the final product .


Molecular Structure Analysis

The molecular structure of Simvastatin ammonium salt is complex, with several chiral centers . The IUPAC name for this compound is azanium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .


Chemical Reactions Analysis

Simvastatin is a prodrug, and its active metabolite, simvastatin hydroxy acid, is formed through hydrolysis and nonspecific esterases . This active metabolite is a potent inhibitor of HMG-CoA reductase .


Physical And Chemical Properties Analysis

Simvastatin ammonium salt has a molecular weight of 453.6 g/mol . It is a solid at room temperature . The solubility of Simvastatin ammonium salt varies depending on the solvent used .

Scientific Research Applications

Pharmacogenetics

  • Pharmacogenetics and Simvastatin-Induced Myopathy : Simvastatin is widely used for cholesterol reduction. Research highlights a link between a single-nucleotide polymorphism in SLCO1B1 and increased systemic exposure to simvastatin, leading to muscle toxicity. This study provides therapeutic recommendations based on SLCO1B1 genotype for simvastatin use (Ramsey et al., 2014).

Cellular and Molecular Mechanisms

  • Hepatotoxicity Analysis : A study analyzing hepatotoxicity in response to simvastatin identified various proteins and genes involved in metabolic pathways like NRF2-mediated oxidative stress response, cytochrome P450 metabolism, and fatty acid metabolism (Cho et al., 2013).
  • Impact on Osteoblast Differentiation : Simvastatin has been shown to promote osteoblastic differentiation and mineralization in MC3T3-E1 cells, suggesting potential applications in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).

Therapeutic Applications

  • Anti-Inflammatory Properties : Research has demonstrated simvastatin's ability to inhibit inflammatory responses, particularly in Staphylococcus aureus α-toxin-induced leukocyte-endothelial interactions, which might be relevant in treating infectious diseases (Pruefer et al., 2002).
  • Diabetic Cardiomyopathy : A study showed simvastatin's effectiveness in ameliorating diabetic cardiomyopathy by reducing oxidative stress and inflammation in rats (Al-Rasheed et al., 2017).
  • Bone Repair Enhancement : Simvastatin's local delivery through controlled-release microspheres has shown to significantly enhance bone repair, indicating its potential as an osteoinductive agent in treating osteonecrosis or severe bone defects (Tai et al., 2013).

Anti-Inflammatory and Immune Modulation

  • Cytokine Expression Reduction : Simvastatin was found to reduce the expression of proinflammatory cytokines in circulating monocytes from hypercholesterolemic patients, pointing to its anti-inflammatory effects in atherosclerosis treatment (Rezaie-Majd et al., 2002).

Traumatic Brain Injury

  • Effect on Traumatic Brain Injury : Research on simvastatin in traumatic brain injury (TBI) models indicates mixed outcomes. While some cognitive improvements were noted, there were no significant benefits on motor performance or histopathological outcomes (Mountney et al., 2016).

Periodontal Disease

  • Influence on Periodontal Disease : Simvastatin exhibited anti-inflammatory and antioxidant activities in experimental periodontal disease in rats, suggesting its potential therapeutic impact on inflammatory bone resorption (Dalcico et al., 2013).

Pharmacokinetics and Drug Delivery

  • Drug Delivery Systems : Studies have focused on creating nanoparticles and hydrogels for simvastatin delivery, aiming to enhance its bioavailability and therapeutic efficacy (Ahmed et al., 2012; Fattahi et al., 2016).

Neurological Impact

  • Apoptosis in Neuroblastoma Cells : Research reveals simvastatin's ability to induce delayed apoptosis in neuroblastoma cells, impacting mitochondrial respiration and metabolic fuel preferences (Kuzyk et al., 2020).

Allergic Asthma

  • Role in Allergic Asthma : Simvastatin demonstrated an anti-inflammatory role in a murine model of allergic asthma, reducing eosinophilia and inflammatory cytokine levels (McKay et al., 2004).

Osteoarthritis

  • Osteoarthritis Treatment : Intra-articular administration of simvastatin-conjugated gelatin hydrogel showed promising results in attenuating osteoarthritis progression in mice, hinting at a new potential therapy for OA (Tanaka et al., 2019).

Safety And Hazards

Simvastatin ammonium salt can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Future Directions

Simvastatin and other statins are widely prescribed medications for the treatment of dyslipidemia and prevention of cardiovascular disease . Research into new synthesis methods, as well as the development of new formulations and delivery systems, could potentially improve the efficacy and safety profile of these drugs. Additionally, studies into the effects of simvastatin and its derivatives on other diseases and conditions could potentially expand their therapeutic applications.

properties

IUPAC Name

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDWNBTEIXJJF-OKDJMAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449890
Record name Simvastatin ammonium salt
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Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenivastatin ammonium

CAS RN

139893-43-9
Record name Simvastatin ammonium salt
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Record name Tenivastatin ammonium
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Record name Simvastatin ammonium salt
Source EPA DSSTox
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Record name 1-Naphthaleneheptanoic acid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, monoammonium salt,(bR,dR,1S,2S,6R,8S,8aR)- (9CI);
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Record name Simvastatin ammonium salt
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Record name TENIVASTATIN AMMONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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